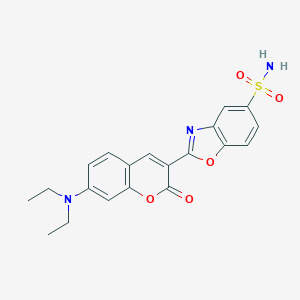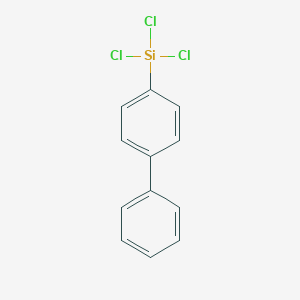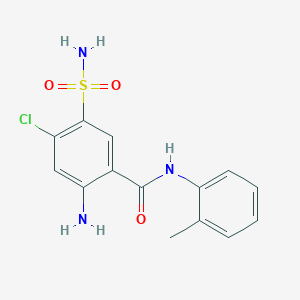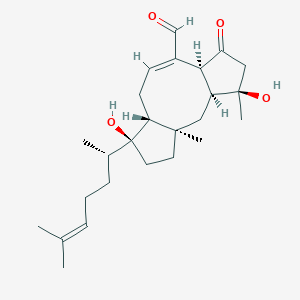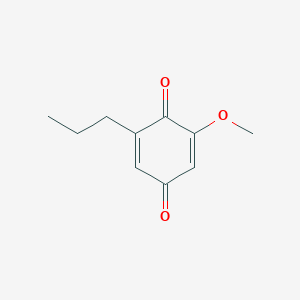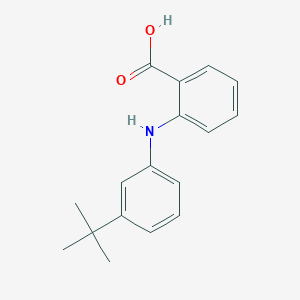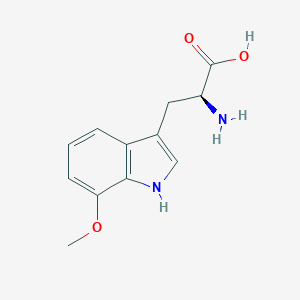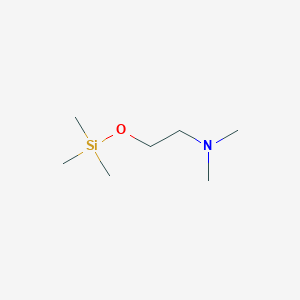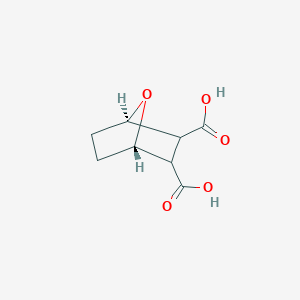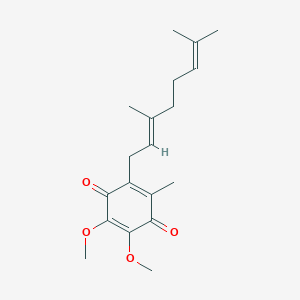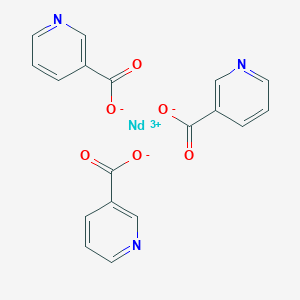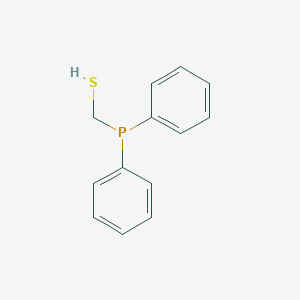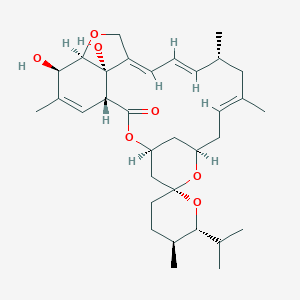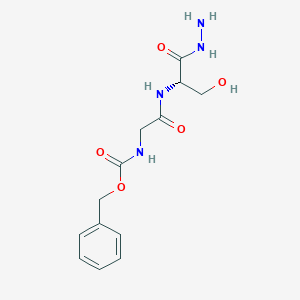
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide, commonly known as Z-Gly-Ser-H, is a peptide that has gained significant attention in the field of scientific research due to its unique properties. This peptide is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Z-Gly-Ser-H involves its ability to bind to the active site of enzymes and inhibit their activity. The peptide forms a complex with the enzyme, which prevents the substrate from binding to the active site. This inhibition of enzyme activity can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Z-Gly-Ser-H has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, acetylcholinesterase, and other enzymes. This inhibition can lead to a decrease in the breakdown of proteins and neurotransmitters, which can have various physiological effects. Z-Gly-Ser-H has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Z-Gly-Ser-H has several advantages for lab experiments. It is a stable peptide that can be easily synthesized using a specific method. It is also effective in inhibiting the activity of various enzymes, which makes it a valuable tool for investigating the role of enzymes in different biological processes. However, Z-Gly-Ser-H has some limitations. It can be expensive to synthesize, and its effectiveness can be affected by various factors, such as pH and temperature.
Direcciones Futuras
There are many future directions for the use of Z-Gly-Ser-H in scientific research. One direction is the investigation of its role in the treatment of various diseases, such as Alzheimer's disease and cancer. Z-Gly-Ser-H has been found to have anti-inflammatory properties, which can be beneficial in the treatment of these diseases. Another direction is the development of new methods for synthesizing Z-Gly-Ser-H, which can make it more accessible for researchers. Additionally, the investigation of the mechanism of action of Z-Gly-Ser-H can lead to the development of new drugs that target specific enzymes.
Conclusion:
In conclusion, Z-Gly-Ser-H is a peptide that has gained significant attention in the field of scientific research due to its unique properties. Its ability to inhibit the activity of various enzymes has made it a valuable tool for investigating the role of enzymes in different biological processes. Z-Gly-Ser-H has various biochemical and physiological effects, and its use in scientific research has many future directions.
Métodos De Síntesis
The synthesis of Z-Gly-Ser-H involves the reaction of benzyloxycarbonyl chloride with glycine and serine hydrazide. This reaction results in the formation of N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide, which is then deprotected using hydrogen chloride to obtain Z-Gly-Ser-H. The synthesis of Z-Gly-Ser-H is a complex process that requires expertise in peptide synthesis.
Aplicaciones Científicas De Investigación
Z-Gly-Ser-H is widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been found to be effective in inhibiting the activity of proteases, which are enzymes that break down proteins. Z-Gly-Ser-H has also been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This peptide has been used in various studies to investigate the role of these enzymes in different biological processes.
Propiedades
Número CAS |
19526-00-2 |
|---|---|
Nombre del producto |
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide |
Fórmula molecular |
C13H18N4O5 |
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
benzyl N-[2-[[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H18N4O5/c14-17-12(20)10(7-18)16-11(19)6-15-13(21)22-8-9-4-2-1-3-5-9/h1-5,10,18H,6-8,14H2,(H,15,21)(H,16,19)(H,17,20)/t10-/m0/s1 |
Clave InChI |
BBMCLKGYKDYJLF-JTQLQIEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)NN |
SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)NN |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



